CAS 736990-29-7 molecular weight and physical characteristics
CAS 736990-29-7 molecular weight and physical characteristics
An In-Depth Technical Guide to GSK1016790A (CAS 736990-29-7): A Potent TRPV4 Agonist For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1016790A, identified by CAS number 736990-29-7, is a potent and selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] As a member of the transient receptor potential (TRP) superfamily of ion channels, TRPV4 is a crucial non-selective cation channel permeable to Ca2+.[3] It is implicated in a wide array of physiological processes, making GSK1016790A an invaluable tool for researchers in numerous fields.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of GSK1016790A, its mechanism of action, and established experimental protocols. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this compound in their scientific investigations.
Physicochemical Characteristics of GSK1016790A
GSK1016790A is a piperazine amide derivative.[1][2] It is supplied as a white, crystalline solid and requires specific storage and handling conditions to ensure its stability and efficacy in experimental settings.[1][4]
| Property | Value | Source(s) |
| CAS Number | 736990-29-7 | This guide's topic |
| Synonyms | GSK101, TRPV4 Agonist | [2][4] |
| Molecular Formula | C28H32Cl2N4O6S2 | [2][5] |
| Molecular Weight | 655.61 g/mol | [1][2][5][6][7] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (HPLC) | [1][2][4] |
| Solubility | DMSO: ≥50.4 mg/mLEthanol: ~10 mg/mLDMF: ~15 mg/mLWater: Insoluble | [1][3][4] |
| Storage | Store at -20°C, protect from light | [1][2][4][5] |
| Stability | ≥4 years at -20°C | [4] |
Note on Solubility: For the preparation of aqueous solutions, it is recommended to first dissolve GSK1016790A in DMSO to create a stock solution.[4] This stock can then be diluted with the aqueous buffer of choice. It is advised not to store the aqueous solution for more than one day to maintain its activity.[4]
Mechanism of Action: Potent and Selective TRPV4 Agonism
GSK1016790A functions as a highly potent and selective agonist of the TRPV4 ion channel.[1][2][3] Its mechanism of action involves the direct binding to and activation of the TRPV4 channel, leading to an influx of cations, most notably Ca2+, into the cell.[1][3][5] This influx of calcium triggers a cascade of downstream signaling events that are cell-type specific.
The potency of GSK1016790A is noteworthy, with EC50 values in the low nanomolar range. Specifically, it elicits Ca2+ influx in human and mouse TRPV4-expressing HEK cells with EC50 values of 2.1 nM and 18 nM, respectively.[3][5] This makes it approximately 300-fold more potent than 4α-Phorbol 12,13-didecanoate (4α-PDD), another commonly used TRPV4 agonist. GSK1016790A exhibits high selectivity for TRPV4, showing no significant activity at other TRP channels such as TRPM8 and TRPA1 at concentrations up to 20 μM.[5]
The activation of TRPV4 by GSK1016790A has been shown to induce a variety of cellular responses, including:
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Increased phosphorylation of ERK1/2.[5]
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Enhanced nitric oxide (NO) production.[5]
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Regulation of insulin mRNA expression.[5]
The following diagram illustrates the simplified signaling pathway initiated by GSK1016790A binding to the TRPV4 channel.
Caption: GSK1016790A signaling pathway.
Experimental Protocols
The following are example protocols for the use of GSK1016790A in common in vitro and in vivo experimental settings.
In Vitro Calcium Influx Assay
This protocol describes a method to measure changes in intracellular calcium concentration in response to GSK1016790A treatment using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing human TRPV4 (or other suitable cell line)
-
GSK1016790A
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DMSO
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Fluo-4 AM or other suitable calcium indicator dye
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Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the TRPV4-expressing HEK293 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of GSK1016790A in DMSO.
-
Perform serial dilutions of the stock solution in HBSS to achieve the desired final concentrations for the dose-response curve.
-
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.
-
Set the excitation and emission wavelengths appropriate for the calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for each well.
-
Using the automated injector, add the GSK1016790A dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the peak fluorescence change against the log of the GSK1016790A concentration to generate a dose-response curve and determine the EC50 value.
-
Sources
- 1. GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 2. GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem | Sigma-Aldrich [merckmillipore.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. GSK1016790A | TRP Channel activator | TRP Channel Activator | KR Stock | Selleck 한국 (Selleck Korea) [selleck.kr]
- 7. medchemexpress.com [medchemexpress.com]
